Cas no 113698-83-2 (1-(2,4,6-Trimethoxybenzyl)piperazine Dihydrochloride)

1-(2,4,6-Trimethoxybenzyl)piperazine Dihydrochloride structure
113698-83-2 structure
Product Name:1-(2,4,6-Trimethoxybenzyl)piperazine Dihydrochloride
CAS No:113698-83-2
MF:C14H22N2O3
MW:266.336083889008
CID:136645
PubChem ID:13863273
Update Time:2025-04-19

1-(2,4,6-Trimethoxybenzyl)piperazine Dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • Piperazine, 1-[(2,4,6-trimethoxyphenyl)methyl]-,hydrochloride (1:2)
    • 1-(2,4,6-Trimethoxybenzyl)piperazine Dihydrochloride
    • 1-[(2,4,6-trimethoxyphenyl)methyl]piperazine
    • TriMetazidine EP IMpurity-F
    • Trimetazidine EP Impurity F-2
    • Trimetazidine Impurity F DiHCl
    • 1-[(2,4,6-TriMethoxyphenyl)Methyl]piperazine Hydrochloride
    • 1-[(2,4,6-Trimethoxyphenyl)methyl]piperazine dihydrochloride
    • DTXSID00551446
    • Piperazine, 1-[(2,4,6-trimethoxyphenyl)methyl]-, dihydrochloride
    • 1-(2,4,6-trimethoxybenzyl)piperazine
    • Trimetazidine EP Impurity F HCl
    • UNII-4U3JLB9G9E
    • BCP33902
    • 1-[(2,4,6-Trimethoxyphenyl)methyl]-piperazine
    • 4U3JLB9G9E
    • 113698-83-2
    • 754147-91-6
    • TRIMETAZIDINE DIHYDROCHLORIDE IMPURITY F [EP IMPURITY]
    • Trimetazidine dihydrochloride impurity F [EP]
    • Piperazine, 1-((2,4,6-trimethoxyphenyl)methyl)-
    • AKOS005823145
    • SCHEMBL14252518
    • 1-((2,4,6-Trimethoxyphenyl)methyl)piperazine
    • Trimetazidine Imp. F (EP)
    • Inchi: 1S/C14H22N2O3/c1-17-11-8-13(18-2)12(14(9-11)19-3)10-16-6-4-15-5-7-16/h8-9,15H,4-7,10H2,1-3H3
    • InChI Key: OBRWIIFFRKWIOH-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C=C(C=1CN1CCNCC1)OC)OC

Computed Properties

  • Exact Mass: 266.16300
  • Monoisotopic Mass: 266.16304257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 43Ų

Experimental Properties

  • Melting Point: >166°C (dec.)
  • Solubility: Methanol (Slightly)
  • PSA: 42.96000
  • LogP: 1.38430

1-(2,4,6-Trimethoxybenzyl)piperazine Dihydrochloride Security Information

1-(2,4,6-Trimethoxybenzyl)piperazine Dihydrochloride Pricemore >>

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1-(2,4,6-Trimethoxybenzyl)piperazine Dihydrochloride Production Method

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